4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both triazole and thiol groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in metal chelation therapy. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4OS/c1-3-23-16-10-6-14(7-11-16)12-19-22-17(20-21-18(22)24)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |
InChI Key |
ZYOOZLMFCLBLJW-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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